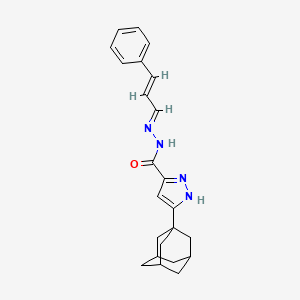![molecular formula C23H16BrClFN5OS B11676683 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676683.png)
N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(5-bromo-2-fluorophenyl)méthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend plusieurs groupes fonctionnels tels que le brome, le fluor, le chlore et les cycles triazoles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-[(E)-(5-bromo-2-fluorophenyl)méthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement un processus en plusieurs étapes. L’étape initiale comprend souvent la formation de l’intermédiaire hydrazide, suivie de l’introduction du cycle triazole par des réactions de cyclisation. L’étape finale implique la condensation de l’hydrazide avec le dérivé aldéhyde pour former le composé souhaité. Les conditions de réaction telles que la température, le solvant et les catalyseurs sont soigneusement optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés de lots à grande échelle ou des procédés continus. L’utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction garantissent une qualité et une évolutivité constantes. Les méthodes industrielles visent également à minimiser les déchets et à optimiser l’utilisation des matières premières pour améliorer la durabilité.
Analyse Des Réactions Chimiques
Types de réactions
N’-[(E)-(5-bromo-2-fluorophenyl)méthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d’hydrazine.
Substitution : Les atomes d’halogène dans le composé peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les conditions de réaction telles que la température, le pH et le choix du solvant sont cruciales pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
N’-[(E)-(5-bromo-2-fluorophenyl)méthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Investigué pour son potentiel en tant que sonde biochimique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques.
Applications De Recherche Scientifique
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
Le mécanisme d’action de N’-[(E)-(5-bromo-2-fluorophenyl)méthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes fonctionnels du composé lui permettent de se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, le cycle triazole peut interagir avec les ions métalliques dans les enzymes, modifiant leurs propriétés catalytiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-(5-bromo-2-fluorophenyl)méthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- N’-[(E)-(5-chloro-2-fluorophenyl)méthylidène]-2-{[4-(4-bromophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- **N’-[(E)-(5-bromo-2-chlorophenyl)méthylidène]-2-{[4-(4-fluorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
Unicité
L’unicité de N’-[(E)-(5-bromo-2-fluorophenyl)méthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Comparé à des composés similaires, il peut présenter une stabilité, une sélectivité ou une puissance améliorées dans diverses applications.
Propriétés
Formule moléculaire |
C23H16BrClFN5OS |
|---|---|
Poids moléculaire |
544.8 g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H16BrClFN5OS/c24-17-6-11-20(26)16(12-17)13-27-28-21(32)14-33-23-30-29-22(15-4-2-1-3-5-15)31(23)19-9-7-18(25)8-10-19/h1-13H,14H2,(H,28,32)/b27-13+ |
Clé InChI |
FXJHSQPWUAOXRQ-UVHMKAGCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11676600.png)
![2-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11676602.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11676616.png)
![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11676628.png)
![6-amino-2-(propan-2-yl)-8-[4-(propan-2-yl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B11676641.png)

![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676663.png)
![2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B11676665.png)
![3-(4-bromophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676672.png)
![4-tert-butyl-N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11676674.png)
![4-[(4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11676675.png)
![4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzonitrile](/img/structure/B11676689.png)
![2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B11676693.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676701.png)
